molecular formula C12H15FO B1325442 3,3-Dimethyl-3'-fluorobutyrophenone CAS No. 898764-41-5

3,3-Dimethyl-3'-fluorobutyrophenone

Cat. No. B1325442
M. Wt: 194.24 g/mol
InChI Key: BRTSCAGWCRJTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-3’-fluorobutyrophenone is a chemical compound . It has a molecular weight of 194.25 and is a yellow oil .


Molecular Structure Analysis

The linear formula of 3,3-Dimethyl-3’-fluorobutyrophenone is C12H15FO .

Scientific Research Applications

Progesterone Receptor Modulators

The compound 3,3-Dimethyl-3'-fluorobutyrophenone has been studied for its role in the development of progesterone receptor (PR) modulators. These modulators are significant in female healthcare for applications such as contraception, treatment of fibroids, endometriosis, and certain breast cancers. Research indicates that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response of these compounds. Smaller groups, such as dimethyl, yield potent PR antagonists, while larger groups lead to PR agonists. This discovery has facilitated the development of specific PR modulators for various therapeutic purposes (Fensome et al., 2008).

Hydrolytic Enzyme Inhibition

3,3-Dimethyl-3'-fluorobutyrophenone has been explored as a potential inhibitor for hydrolytic enzymes. Fluoro ketones, including this compound, have demonstrated significant inhibition of acetylcholinesterase, a key enzyme in neurotransmission. Their mode of action likely involves forming a stable hemiketal with the active-site serine residue. This inhibition is substantially more potent than that of corresponding methyl ketones, highlighting their potential in neurological research and drug development (Gelb et al., 1985).

Fluorescence Probes in Biological Systems

Research into the design of functional fluorescence probes has utilized derivatives of 3,3-Dimethyl-3'-fluorobutyrophenone. These studies aim to understand the fluorescence properties of such compounds and develop sensitive probes for detecting singlet oxygen in biological systems. Such probes have applications in biological imaging and diagnostics, providing a crucial tool for investigating cellular and molecular processes (Tanaka et al., 2001).

Near-Infrared Fluorophores

The synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, including 3,3-Dimethyl-3'-fluorobutyrophenone derivatives, has been achieved. These fluorophores are emissive in both organic and aqueous solvents, with high quantum yields in the near-infrared spectral region. They are useful for biological imaging, providing enhanced visualization capabilities in medical and biological research (Wu & O’Shea, 2013).

Catalyst for Baeyer–Villiger Oxidation

A study focused on the use of dimethyltin(IV) compounds derived from 3,3-Dimethyl-3'-fluorobutyrophenone as catalysts for the Baeyer–Villiger oxidation of ketones. This process is crucial in organic synthesis, converting ketones into esters or lactones. The study demonstrates the effectiveness of these compounds as catalysts under solvent-free conditions, which is significant for environmentally friendly and efficient chemical synthesis (Martins et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 3,3-Dimethyl-2-butanone, indicates that it is highly flammable and harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

1-(3-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTSCAGWCRJTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642388
Record name 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-3'-fluorobutyrophenone

CAS RN

898764-41-5
Record name 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.